1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluoro group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-(methylthio)benzaldehyde and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-fluoro-2-(methylthio)benzaldehyde is reacted with acetone in the presence of the base to form the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The fluoro and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: This compound has similar structural features but includes a morpholine ring.
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one: A closely related compound with a slight variation in the position of the functional groups.
Uniqueness
1-(4-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its fluoro and methylthio groups provide a balance of electronic and steric effects, making it a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
MTPCJUMGLPONMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.